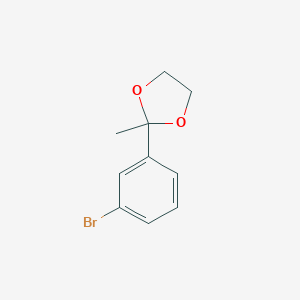

2-(3-Bromophenyl)-2-methyl-1,3-dioxolane

Description

Contextualization of the Compound within the Broader Field of Dioxolane Chemistry and Aryl Halide Reactivity

Significance of 1,3-Dioxolanes as Versatile Protecting Groups in Organic Synthesis

In multi-step chemical syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. nih.gov For carbonyl groups (aldehydes and ketones), 1,3-dioxolanes are among the most widely employed protecting groups. nih.gov Formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol, dioxolanes (a type of cyclic acetal) exhibit robust stability under a wide range of conditions. wikipedia.orgorganic-chemistry.org This stability profile is a cornerstone of their utility.

The following table summarizes the general stability of the 1,3-dioxolane (B20135) group, highlighting its resilience to many common reagents, which allows for broad chemical manipulations on other parts of a molecule.

| Reagent/Condition Type | Stability of 1,3-Dioxolane Group |

| Strong Bases (e.g., NaOH, KOtBu) | Stable thieme-connect.de |

| Nucleophiles (e.g., Grignard reagents, Organolithiums) | Stable organic-chemistry.orgthieme-connect.de |

| Reductants (e.g., LiAlH₄, NaBH₄) | Stable thieme-connect.de |

| Oxidants (e.g., PCC, PDC) | Generally Stable organic-chemistry.org |

| Brønsted or Lewis Acids | Labile (Cleaved) organic-chemistry.orgthieme-connect.de |

The selective removal (deprotection) of the dioxolane group is typically achieved with aqueous acid, efficiently regenerating the original carbonyl for subsequent reactions. nih.govorganic-chemistry.org

Importance of Aryl Bromides as Key Intermediates and Functional Groups in Synthetic Chemistry

Aryl bromides are foundational building blocks in synthetic chemistry, primarily due to their participation in transition metal-catalyzed cross-coupling reactions. acs.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide powerful and versatile methods for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The carbon-bromine bond is sufficiently reactive to undergo oxidative addition to a low-valent metal catalyst (commonly palladium), initiating the catalytic cycle. diva-portal.org

Aryl bromides represent an optimal balance of reactivity and stability, making them more widely used than the more reactive but less stable aryl iodides or the less reactive and more challenging to activate aryl chlorides. wikipedia.org Their importance is evident in their widespread use in several named reactions that have become indispensable tools for chemists.

The table below lists some of the most common cross-coupling reactions where aryl bromides serve as key substrates.

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Pd complex + Base wikipedia.org | C(aryl)-C |

| Heck Coupling | Alkene | Pd complex + Base youtube.com | C(aryl)-C(alkenyl) |

| Negishi Coupling | Organozinc Reagent | Pd or Ni complex youtube.com | C(aryl)-C |

| Sonogashira Coupling | Terminal Alkyne | Pd complex + Cu(I) co-catalyst rsc.org | C(aryl)-C(alkynyl) |

| Buchwald-Hartwig Amination | Amine | Pd complex + Base | C(aryl)-N |

The utility of these reactions makes aryl bromides essential for the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and advanced materials. rsc.org

Academic Rationale for Investigating 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane

The academic interest in this compound stems directly from the combination of the two functionalities discussed above. This unique structure provides a platform for investigating selective chemical transformations and complex molecular design.

Dual Functionality: Protected Carbonyl and Reactive Aryl Halide

The primary value of this compound lies in its dual nature: it contains a "masked" carbonyl group and a reactive site for carbon-carbon bond formation. acs.orgacs.org This allows for a synthetic strategy where the aryl bromide is modified via cross-coupling while the latent ketone is carried through the reaction sequence unharmed. After the desired carbon skeleton has been assembled, the dioxolane can be hydrolyzed to reveal the ketone, which can then undergo further transformations. This "protect-then-react" strategy is fundamental to modern organic synthesis.

Research on the isomeric compound, 2-(4-bromophenyl)-2-methyl-1,3-dioxolane, has demonstrated this principle in the synthesis of 4-acetylphenylmethylsilanes. acs.orgacs.org In this work, the aryl bromide was converted into a Grignard reagent and reacted with a silicon electrophile, all while the dioxolane protected the acetyl group. acs.org This showcases the compound's ability to act as a stable synthon for the 3-acetylphenyl group in organometallic reactions.

Stereochemical Considerations in Dioxolane Systems

Stereochemistry is a crucial aspect of organic synthesis, and dioxolane systems offer interesting possibilities for controlling three-dimensional structure. The C2 carbon of the dioxolane ring in this compound is a prostereogenic center. While the compound is achiral when synthesized from the achiral diol, ethylene glycol, the use of a chiral diol would result in the formation of a chiral molecule with a defined stereocenter at the C2 position.

The stereoselective synthesis of substituted dioxolanes is an area of active research. nih.govresearchgate.net Studies have shown that reactions can proceed through a 1,3-dioxolan-2-yl cation intermediate, and the stereochemical outcome of the final product is determined by the stereospecific formation of this cation and its subsequent stereoselective trapping by a nucleophile. nih.govresearchgate.net The ability to install a chiral dioxolane can be exploited to influence the stereochemistry of subsequent reactions, a key strategy in asymmetric synthesis for producing enantiomerically pure pharmaceuticals. nih.gov

Overview of Research Directions and Open Questions Pertaining to the Compound

The unique structure of this compound makes it a fertile ground for further research. Several open questions and future directions can be identified:

Advanced Coupling Methodologies: Investigating the performance of this compound in novel and more sustainable cross-coupling reactions, such as those catalyzed by earth-abundant metals (e.g., iron, nickel) or those performed under ligand-free conditions, is a promising avenue. rsc.org

Applications in Total Synthesis: The deployment of this compound as a key building block in the total synthesis of complex natural products or as a core scaffold for medicinal chemistry programs remains a significant opportunity. Its structure is well-suited for late-stage functionalization strategies.

Organometallic Reactivity: A thorough investigation into the formation and reactivity of its corresponding Grignard and organolithium reagents is of practical importance. For the para-isomer, reports indicate that the choice of solvent (THF over diethyl ether) is critical for successful Grignard reagent formation, suggesting that the reactivity of the meta-isomer warrants detailed study. acs.org

Asymmetric Applications: A key area for future work is the development of synthetic routes that use chiral versions of the dioxolane moiety derived from chiral diols. This could enable the compound to be used as a chiral auxiliary or as a building block for asymmetric catalysis.

Materials Science: The rigid bromophenyl unit, combined with the potential for creating new functionalities, suggests that this compound could serve as a monomer or precursor for novel polymers, liquid crystals, or other functional organic materials. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-2-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-10(12-5-6-13-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMECYBCLXRLALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanisms of Acetalization and Deacetalization in the Context of 1,3-Dioxolanes

The 1,3-dioxolane (B20135) moiety, a cyclic acetal (B89532), serves as a crucial protecting group for carbonyl functionalities in organic synthesis. Its formation (acetalization) and cleavage (deacetalization) are reversible processes governed by specific mechanistic pathways.

The principal method for the deprotection of 1,3-dioxolanes is acid-catalyzed hydrolysis. libretexts.orgwikipedia.org The reaction proceeds by protonation of one of the oxygen atoms in the dioxolane ring, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comchemistrysteps.com The departure of this leaving group is assisted by the neighboring oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. sci-hub.segla.ac.uk This cation is then attacked by a water molecule. Subsequent deprotonation yields a hemiacetal, which undergoes a similar sequence of protonation, elimination of the second alcohol molecule, and deprotonation to regenerate the original carbonyl compound and the diol. masterorganicchemistry.comchemistrysteps.com To drive the equilibrium towards the carbonyl compound, an excess of water is typically used. libretexts.orgchemistrysteps.com

While Brønsted acids are standard, various alternative pathways for deprotection have been developed to accommodate sensitive substrates. organic-chemistry.org These methods often offer milder conditions and greater chemoselectivity. Lewis acids such as ZrCl₄ and Er(OTf)₃ can effectively catalyze the cleavage of acetals. organic-chemistry.org Other methodologies include transacetalization in the presence of acetone, often catalyzed by an acid, or hydrolysis in wet organic solvents. wikipedia.orgorganic-chemistry.org For substrates intolerant of acidic conditions, neutral deprotection methods have been explored, such as using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water, which can achieve quantitative conversion of 2-phenyl-1,3-dioxolane to benzaldehyde (B42025) within minutes. organic-chemistry.org

| Deprotection Method | Catalyst/Reagent | Typical Conditions | Key Features |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄) | Excess water | Standard, reversible method. libretexts.orgchemistrysteps.com |

| Lewis Acid Catalysis | Er(OTf)₃, ZrCl₄ | Wet nitromethane, room temperature | Gentle and chemoselective. organic-chemistry.org |

| Transacetalization | Acetone, Acid Catalyst | - | Shifts equilibrium by forming acetone dimethyl ketal. organic-chemistry.org |

| Neutral Hydrolysis | NaBArF₄ | Water, 30 °C | Fast and occurs under neutral pH. organic-chemistry.org |

| Oxidative Cleavage | HClO₄, KMnO₄ with Lewis Acids | CH₂Cl₂ | Applicable for strong oxidation agents. organic-chemistry.org |

The formation of acetals is an equilibrium-controlled process, and temperature plays a critical role in reaction outcomes. Standard procedures often involve refluxing in a solvent like toluene (B28343) with a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion. organic-chemistry.org However, the influence of temperature is not always straightforward.

Studies on acetal formation have shown that higher reaction temperatures can sometimes lead to lower conversions. researchgate.net This counterintuitive result is attributed to the thermodynamics of the equilibrium. While higher temperatures increase the initial reaction rate, they can also shift the equilibrium back towards the starting materials, especially in a closed system where water is not effectively removed. The water-scavenging ability of drying agents like molecular sieves can also be temperature-dependent, potentially becoming less effective at elevated temperatures. researchgate.net For certain reactions, such as the acetalization between glycerol and acetaldehyde, the reaction can behave as irreversible, reaching full conversion at various temperatures, indicating that the specific reactants can significantly alter the thermodynamic landscape. researchgate.net

| Temperature (°C) | Conversion (%) after 4 hours |

|---|---|

| Room Temperature (~25°C) | 90% |

| 50°C | <90% |

| 70°C | <90% |

| 90°C | <90% |

Radical-Mediated Reactions Involving Dioxolanes

The 1,3-dioxolane ring is not merely a passive protecting group; it can actively participate in radical reactions, providing a pathway to valuable synthetic intermediates.

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen free radical is transferred from a donor molecule to an acceptor. wikipedia.org In the context of 1,3-dioxolanes, the C-H bond at the 2-position is susceptible to abstraction by a sufficiently reactive radical. This process can be initiated photochemically, where a photocatalyst, upon absorbing light, enters an excited state capable of abstracting a hydrogen atom. acs.orgacs.org This HAT event transforms the 1,3-dioxolane into a dioxolan-2-yl radical, a key intermediate for subsequent C-C bond formation. acs.org The selectivity of this process is influenced by the electronic character and structure of the hydrogen abstractor. acs.org

The dioxolan-2-yl radical, generated via HAT, is a nucleophilic radical species. acs.org Its primary mode of reactivity is addition to electron-deficient C=C double bonds, a process often referred to as a radical Michael addition. acs.org This reaction has been exploited to introduce a masked formyl group onto various Michael acceptors, such as α,β-unsaturated ketones, aldehydes, and enones. acs.org The resulting radical adduct is then typically quenched by a back-hydrogen atom transfer from the reduced form of the photocatalyst, regenerating the catalyst and yielding the final product. acs.org This radical addition provides a powerful method for forming 1,4-dicarbonyl compounds or their protected equivalents. acs.org The stability of the dioxolan-2-yl radical allows it to participate in these reactions efficiently, making 1,3-dioxolane a useful solvent and reagent in such transformations. acs.orgresearchgate.net

Mechanistic Aspects of Aryl Halide Reactivity in the Presence of Acetal Groups

In a molecule like 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane, the reactivity of the aryl bromide moiety is of paramount importance for further molecular elaboration. The 1,3-dioxolane group plays a critical role as a protecting group, allowing for selective reactions at the C-Br bond. libretexts.orglibretexts.org

Acetals are stable in neutral to strongly basic or nucleophilic conditions, which are characteristic of many organometallic reactions. libretexts.orgchemistrysteps.com This stability allows for transformations such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination) to be performed on the aryl bromide without affecting the protected carbonyl group. acs.orgnih.gov For instance, the oxidative addition of the aryl halide to a low-valent palladium complex, the turnover-limiting step in many cross-coupling cycles, can proceed selectively. acs.orgnih.govexlibrisgroup.com Kinetic studies of these processes show that the reaction rates are often dependent on the palladium catalyst and aryl halide concentration, but independent of the base or nucleophile, with the acetal group remaining inert throughout the catalytic cycle. acs.org

Furthermore, the acetal protection allows for the formation of Grignard or organolithium reagents by metal-halogen exchange at the aryl bromide position. These powerful nucleophiles would otherwise react intramolecularly with an unprotected carbonyl group. libretexts.orgchemistrysteps.com Once the desired reaction at the aryl position is complete, the acetal can be readily removed by acid hydrolysis to reveal the original carbonyl functionality. chemistrysteps.com

Reductive Dehalogenation Mechanisms of Aryl Bromides

The removal of the bromine atom from an aryl bromide can be accomplished through various mechanistic pathways. Bromo substituents are often employed as blocking groups in organic synthesis, allowing for functionalization at other positions before the bromine is removed. sci-hub.se Catalytic hydrogenation is a common and efficient method for this transformation, typically utilizing a palladium-on-carbon (Pd/C) catalyst. sci-hub.seorganic-chemistry.org This process is generally performed under neutral conditions, and bromides are reduced more readily than chlorides. organic-chemistry.org The reaction's efficiency allows for the selective reduction of a bromo group in the presence of other functionalities like nitro, cyano, or keto groups. sci-hub.seorganic-chemistry.org

Alternative mechanisms for reductive dehalogenation avoid the use of heavy metals. One such method involves a single-electron transfer (SET) mechanism using 2-propanol as both the reductant and solvent, with a radical initiator like di-tert-butyl peroxide. organic-chemistry.org This approach demonstrates high functional-group tolerance for various aryl bromides and iodides. organic-chemistry.org

Photoredox catalysis offers another pathway, using visible light to initiate the reduction. organic-chemistry.orgacs.org In one system, the photoredox catalyst Ru(bpy)₃Cl₂ is activated by visible light and, in combination with a hydrogen atom donor, can reduce activated carbon-halogen bonds with excellent chemoselectivity over aryl C-X bonds. organic-chemistry.org The reduction of aryl bromides through this method involves the formation of a radical anion, which then undergoes fragmentation. acs.org

The choice of reductant and conditions can be tailored for specific applications, with hydrogen gas being a cost-effective option for industrial-scale reactions. sci-hub.seorganic-chemistry.org

Table 1: Comparison of Reductive Dehalogenation Methods for Aryl Bromides

| Method | Catalyst/Initiator | Reductant/H-source | Key Mechanistic Feature | Selectivity/Advantages |

| Catalytic Hydrogenation | 10% Palladium-on-carbon | Hydrogen gas (H₂) | Heterogeneous catalysis | Selective for bromides over chlorides and other functional groups (nitro, keto, cyano). sci-hub.seorganic-chemistry.org |

| SET Radical Reaction | Di-tert-butyl peroxide | 2-propanol | Single-Electron Transfer (SET) | Tin-free, high functional-group tolerance. organic-chemistry.org |

| Photoredox Catalysis | Ru(bpy)₃Cl₂ | iPr₂NEt and HCO₂H | Visible-light-induced electron transfer | Mild conditions, chemoselective for activated C-X bonds. organic-chemistry.orgacs.org |

| Visible Light/Base System | None (Transition-metal-free) | Sodium formate and a thiol (HAT agent) | Radical-mediated hydrogenation | Excellent yields under mild conditions, tolerates various functional groups. organic-chemistry.org |

Site-Selectivity in C-H Functionalization of Aryl Bromides

Controlling site-selectivity is a critical challenge in the C-H functionalization of aromatic compounds. semanticscholar.org For aryl bromides, this involves selectively activating a specific C-H bond for reaction, often in the presence of the C-Br bond which is also reactive.

In palladium-catalyzed C-H arylation, the site of functionalization on a simple arene is influenced by both electronic and steric factors. semanticscholar.org The reaction can proceed via a concerted metalation-deprotonation (CMD) pathway. semanticscholar.org Studies have shown that for some substrates, arylation occurs preferentially at the meta-position rather than the sterically more accessible or electronically more acidic ortho C-H position. semanticscholar.org

A distinct strategy for achieving site-selectivity involves the in-situ generation of reactive, non-symmetric iodanes from PhI(OAc)₂ and various anions (e.g., Cl⁻, Br⁻). nih.govnsf.gov This approach can lead to highly selective C-H halogenation. The mechanism can proceed through two potential pathways: a single-electron transfer (SET) mechanism involving a radical cation, or a closed-shell mechanism where the arene acts as a nucleophile attacking an electrophilic iodonium species. nih.govnsf.gov For many arenes, this method results in exclusive para-regioselectivity. nsf.gov

The ability to direct functionalization to a specific site is crucial for synthesizing complex molecules without the need for pre-installing and later removing directing groups. semanticscholar.org These advanced methods provide access to new types of reactivity and selectivity, enabling the chemo- and regio-selective C-H functionalization of a range of medicinally relevant (hetero)arenes. nih.gov

Computational Studies on Reaction Mechanisms and Stereoselectivity

DFT Studies on Hydrogen Atom Transfer from 1,3-Dioxolane

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is particularly useful for studying reaction mechanisms, such as hydrogen atom transfer (HAT). The 1,3-dioxolane ring contains hydrogen atoms that can be abstracted, and DFT calculations can model the energetics of this process.

Studies on the oxidation and thermal decomposition of 1,3-dioxolane have shown that unimolecular decomposition can occur through H-atom migration within the ring. researchgate.net The heterocyclic oxygen atoms in the dioxolane structure weaken the adjacent C–O and C-H bonds, influencing the barrier heights for various reactions. researchgate.net DFT calculations, for example using the B3LYP functional, can be employed to calculate the geometries and vibrational frequencies of reactants, transition states, and products involved in the HAT process. researchgate.net

Systematic DFT studies on hydrogen diffusion on transition metal surfaces have also demonstrated the power of this method to calculate potential energy surfaces and diffusion barriers, providing a comprehensive overview of the energetics involved. sci-hub.se While the context is different, the methodology is applicable to studying HAT from organic molecules like 1,3-dioxolane in various chemical environments.

Computational Models for Explaining Stereoselectivity in Acetalizations

The formation of the 1,3-dioxolane ring is an acetalization reaction. When this reaction involves chiral substrates or catalysts, predicting and explaining the resulting stereoselectivity is crucial. Computational models have become an invaluable tool for this purpose. rsc.org

DFT computations are widely used to identify the origins of stereoselectivity. researchgate.net By calculating the energies of the transition states leading to different stereoisomers, researchers can predict the major product. The enantioselectivity in a reaction is often determined by non-covalent interactions (NCIs) between the substrate and the catalyst in the key transition state. researchgate.net These interactions, such as C-H···π or hydrogen bonds, can stabilize one transition state over another, leading to a lower activation barrier and higher selectivity. researchgate.net

Developing computational models that balance accuracy with time is an ongoing effort. nd.edu These models are essential for the rational design of new asymmetric catalysts and for gaining mechanistic insight into stereoselective organic reactions. rsc.org

Force-Field Simulations for Conformational Analysis of Dioxepines

While the subject molecule contains a five-membered dioxolane ring, understanding the conformational behavior of related cyclic ethers like seven-membered dioxepines is also relevant to the broader class of compounds. Force-field simulations, a type of molecular mechanics (MM) method, are a primary tool for exploring the conformational landscape of flexible molecules. rsc.org

Force fields use a classical "ball-and-stick" model where the total energy of the molecule is calculated as a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). By systematically changing the torsional angles, simulations can identify low-energy conformations and the energy barriers between them.

The accuracy of these simulations is highly dependent on the quality of the force field used. researchgate.net Different force fields may be parameterized for specific classes of molecules, such as proteins or small organic compounds. The choice of force field can significantly influence the simulation outcomes. researchgate.net Studies comparing various force fields have found that their ability to accurately calculate relative conformational energies can deteriorate as the polarity of the molecule increases, highlighting the limitations of using fixed partial charges to represent electrostatic interactions. Nevertheless, these simulations are a powerful and widely used approach to study the dynamic and conformational properties of molecules. researchgate.net

Table 2: Common Force Fields Used in Molecular Simulations

| Force Field | Primary Application Area | Strengths | Limitations |

| AMBER (Assisted Model Building with Energy Refinement) | Biomolecules (Proteins, Nucleic Acids) | Well-parameterized for biological systems; widely used in MD simulations. researchgate.net | Can be less accurate for small, non-biological organic molecules without specific parameterization. |

| MMFF (Merck Molecular Force Field) | Drug-like organic molecules | Broad coverage of organic functional groups; good for conformational analysis of diverse small molecules. | May not be as accurate for systems with unusual electronic effects. |

| OPLS (Optimized Potentials for Liquid Simulations) | Liquids, organic molecules | Designed to reproduce properties of liquids; good for solvation studies. | Parameterization may be focused on liquid-state properties rather than gas-phase conformational energies. |

| MM2/MM3 | General organic molecules | Early, foundational force fields; good for hydrocarbons and simple functional groups. | Less sophisticated treatment of electrostatics and complex interactions compared to newer force fields. |

Applications in Complex Molecule Synthesis and Materials Science

Utility as a Synthon for Protected Aldehydes and Ketones in Multi-step Synthesis

In the intricate field of multi-step organic synthesis, the selective transformation of one functional group in the presence of others is paramount. libretexts.org Carbonyl groups (aldehydes and ketones) are highly reactive and often need to be temporarily masked or "protected" to prevent unwanted side reactions. researchgate.net The 1,3-dioxolane (B20135) moiety in 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane serves as an effective protecting group for a ketone. organic-chemistry.org

This protection is typically achieved by reacting the parent ketone, 3'-bromoacetophenone, with ethylene (B1197577) glycol under acidic conditions. prepchem.com The resulting cyclic ketal is stable under a wide range of conditions, particularly towards nucleophiles and bases, which would readily attack the unprotected ketone. organic-chemistry.org This stability allows chemists to perform reactions on the bromophenyl portion of the molecule, such as metal-halogen exchange or cross-coupling reactions, without disturbing the carbonyl functionality. Once the desired transformations on the aromatic ring are complete, the protecting group can be removed through acid-catalyzed hydrolysis, regenerating the ketone. organic-chemistry.org This strategic use of this compound as a stable synthon is crucial for improving the efficiency and yield of complex synthetic pathways. acs.org

| Feature | Description | Significance in Synthesis |

|---|---|---|

| Protecting Group | The 1,3-dioxolane ring masks the ketone functionality. | Prevents unwanted reactions at the carbonyl group during subsequent synthetic steps. organic-chemistry.org |

| Stability | Stable to nucleophiles, bases, and certain reducing agents. | Allows for a wide range of chemical transformations on other parts of the molecule. |

| Deprotection | The ketone is regenerated by treatment with aqueous acid. | Enables the restoration of the original functionality at a later, strategic point in the synthesis. organic-chemistry.org |

Building Block in the Synthesis of Biologically Active Molecules

The structural components of this compound make it a valuable precursor for a variety of molecules with significant biological and therapeutic properties.

Thromboxane (B8750289) A2 (TXA2) is a lipid involved in blood clot formation and vasoconstriction, making its receptors a target for anti-thrombotic drugs. wikipedia.orgwikipedia.org Leukotriene D4 is an inflammatory mediator implicated in asthma and allergic rhinitis; thus, its receptor antagonists are used as anti-inflammatory and anti-asthmatic agents. taylorandfrancis.comnih.gov

The synthesis of antagonists for these receptors often involves complex structures. Dioxane and dioxolane derivatives have been utilized in the synthesis of novel thromboxane A2 receptor antagonists. nih.gov For example, research has described the synthesis of potent TXA2 receptor antagonists derived from 4-methyl-3,5-dioxane analogues. nih.gov Similarly, the development of leukotriene D4/E4 receptor antagonists has involved synthetic pathways where key intermediates contain acetophenone (B1666503) moieties, which can be derived from protected precursors like this compound. nih.gov The aryl bromide handle allows for the construction of complex side chains via cross-coupling reactions, while the protected ketone can be elaborated into other necessary functional groups, demonstrating the compound's utility in generating these classes of therapeutic agents.

Phenylahistin (B1241939) is a natural product that inhibits microtubule assembly, a mechanism crucial for its anti-cancer activity. lookchem.comwikipedia.org Synthetic derivatives of phenylahistin have been developed to create more potent and effective anti-cancer drugs, such as Plinabulin. nih.gov In the development of novel phenylahistin derivatives, a structurally related compound, 2-(3-bromophenyl)-1,3-dioxolane, has been used as a key intermediate. nih.gov

In a documented synthetic route, this bromo-dioxolane intermediate is converted into a Grignard reagent and then reacted with N-methyl-N-methoxy-p-fluorobenzamide to create a more complex benzaldehyde (B42025) precursor. nih.gov This precursor is then carried through several more steps to yield the final phenylahistin derivatives. researchgate.net This demonstrates how the bromophenyl group of a dioxolane-protected compound can be strategically functionalized to build the sophisticated architecture required for potent anti-cancer agents that target microtubule dynamics. lookchem.comnih.gov

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of anti-cancer drugs. nih.gov One major cause of MDR is the overexpression of P-glycoprotein (P-gp), a cell membrane pump that ejects therapeutic agents from the cell. nih.gov

Research into overcoming MDR has led to the synthesis of various modulator compounds that can inhibit P-gp. Studies have shown that novel derivatives of 1,3-dioxolane and 1,3-dioxane (B1201747) can act as effective MDR modulators. nih.govresearchgate.net Specifically, scientists have synthesized and investigated 2,2-diphenyl-1,3-dioxolane (B8804434) derivatives, which share the core aromatic-substituted dioxolane structure with this compound. nih.gov These compounds have been shown to reverse tumor cell MDR at low concentrations in vitro. nih.gov The lipophilic aromatic core provided by the phenyl group and the specific stereochemistry of the dioxolane ring are important features for this activity, suggesting that this compound is a relevant scaffold for designing new MDR reversal agents.

The synthesis of enantiomerically pure, or optically active, compounds is critical in pharmacology, as different enantiomers of a drug can have vastly different biological activities. Dioxane derivatives have been used in the synthesis of optically active thromboxane A2 receptor antagonists. nih.gov The inherent structure of this compound can be exploited for asymmetric synthesis. If the ethylene glycol used in its formation is a chiral, enantiomerically pure diol, the resulting dioxolane will also be chiral. This chirality can influence subsequent reactions, directing the formation of one stereoisomer over another in a process known as diastereoselective synthesis. This makes the compound a valuable starting material for building complex, optically active molecules.

Integration into Polymer Chemistry and Materials Development

The applications of this compound extend beyond pharmaceuticals into the realm of polymer chemistry and materials science. The dual functionality of the molecule offers routes to create novel functional polymers. Related cyclic acetal (B89532) monomers, such as 2-methylene-1,3-dioxepane, can undergo radical ring-opening polymerization to create biodegradable polyesters. rsc.org This indicates the potential for the 1,3-dioxolane ring to be incorporated into polymer backbones under specific polymerization conditions.

Furthermore, the bromophenyl group serves as a highly versatile handle for polymer modification. It can be used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to either attach the molecule as a pendant group onto an existing polymer chain or to create new polymers through step-growth polymerization. This allows for the precise introduction of the protected ketone functionality into a macromolecular structure, which can then be deprotected to yield polymers with reactive ketone groups for further functionalization or cross-linking.

| Application Area | Specific Use | Key Structural Feature Utilized |

|---|---|---|

| Biologically Active Molecules | Precursor for Thromboxane A2/Leukotriene D4 Antagonists | Aryl bromide for side-chain construction. nih.govnih.gov |

| Biologically Active Molecules | Intermediate for Phenylahistin Derivatives (Anti-Cancer) | Grignard formation from aryl bromide. nih.gov |

| Biologically Active Molecules | Scaffold for MDR Modulators | Aromatic-substituted 1,3-dioxolane core. nih.govresearchgate.net |

| Polymer Chemistry | Functional Monomer/Pendant Group | Aryl bromide for cross-coupling reactions. |

Monomer in the Synthesis of Poly-1,3-dioxolane Gel Electrolytes

Gel polymer electrolytes (GPEs) based on poly(1,3-dioxolane) (PDOL) have emerged as promising materials for high-performance lithium-metal batteries. researchgate.netnih.govmdpi.com These electrolytes are typically synthesized through the in-situ ring-opening polymerization of 1,3-dioxolane (DOL) monomers. researchgate.netnih.govmdpi.com The resulting polymer matrix, swollen with a liquid electrolyte, combines the mechanical integrity of a solid with the high ionic conductivity of a liquid. bohrium.com

While research has predominantly focused on the polymerization of unsubstituted DOL, the incorporation of functionalized monomers like this compound offers a strategic approach to tailor the properties of the resulting gel electrolyte. The presence of the bromophenyl group on the polymer backbone could serve several key functions:

Enhanced Thermal and Electrochemical Stability: The aromatic ring can increase the rigidity of the polymer chain, potentially leading to improved thermal stability of the electrolyte.

Cross-linking and Functionalization Site: The bromine atom provides a reactive handle for subsequent chemical modifications. This allows for cross-linking of the polymer chains to enhance mechanical strength or for the introduction of other functional groups to further tune the electrolyte's properties. For instance, the bromo-substituent can be a site for palladium-catalyzed cross-coupling reactions, enabling the grafting of other chemical moieties onto the polymer backbone.

The synthesis of such functionalized PDOL electrolytes would typically involve the cationic or free-radical ring-opening polymerization of the this compound monomer. researchgate.netcjps.org The polymerization process and the properties of the resulting polymer are influenced by factors such as the initiator used and the reaction conditions. researchgate.net

Table 1: Potential Effects of this compound as a Monomer in PDOL Gel Electrolytes

| Feature | Potential Influence of the Bromophenyl Group |

|---|---|

| Polymer Backbone | Increased rigidity and potential for higher thermal stability. |

| Ionic Conductivity | Modification of ion transport properties due to the polarizable aromatic ring. |

| Mechanical Properties | Potential for enhanced strength through cross-linking at the bromo-position. |

| Functionalization | The bromine atom acts as a site for post-polymerization modification. |

Role in the Creation of Advanced Materials with Specific Properties

The versatility of this compound extends to the development of advanced materials beyond electrolytes. The ability to undergo polymerization and the presence of a reactive functional group make it a valuable building block in materials science. Advanced polymers are known for their exceptional mechanical, thermal, and chemical properties. appleacademicpress.com

The incorporation of the this compound unit into polymer chains can impart specific properties to the resulting material. The bromophenyl group, for example, can be leveraged to create materials with:

Flame Retardancy: Brominated compounds are widely used as flame retardants. Incorporating this monomer into a polymer can enhance its fire-resistant properties.

High Refractive Index: Aromatic and halogen-containing polymers often exhibit a high refractive index, making them suitable for optical applications.

Tailored Surface Properties: The bromo-substituent can be transformed into various other functional groups through chemical reactions, allowing for the precise tuning of the material's surface energy, wettability, and biocompatibility.

The synthesis of these advanced materials often involves copolymerization of this compound with other monomers, such as methyl methacrylate, to achieve a desired balance of properties. cmu.edursc.org The dioxolane ring itself can be designed to be stable or to undergo controlled degradation under specific conditions, leading to the development of degradable polymers. rsc.org

Applications in Heterocyclic Chemistry and Novel Scaffold Construction

The bromophenyl moiety of this compound makes it a key precursor in the synthesis of a wide array of heterocyclic compounds. nih.govnih.gov Heterocyclic scaffolds are fundamental structural motifs in many pharmaceuticals, agrochemicals, and functional organic materials. nih.govresearchgate.net

The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.org These reactions enable the construction of complex molecular architectures from relatively simple starting materials. Some of the key transformations involving this compound include:

Suzuki Coupling: Reaction with boronic acids or their esters to form biaryl structures. This is a widely used method for constructing complex scaffolds containing multiple aromatic rings. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. This is particularly useful for synthesizing precursors to various heterocyclic systems and for creating linear, rigid molecular structures. beilstein-journals.orgresearchgate.netsoton.ac.uk

Heck Coupling: Reaction with alkenes to form substituted alkenes. This reaction is valuable for the synthesis of complex natural products and pharmaceuticals.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines. This is a fundamental transformation in medicinal chemistry for the synthesis of nitrogen-containing heterocycles.

Through these and other coupling reactions, the 3-substituted phenyl ring of the starting material can be elaborated into a diverse range of heterocyclic systems. The 1,3-dioxolane group serves as a protected form of a ketone, which can be deprotected at a later stage of the synthesis to reveal a reactive carbonyl group for further transformations, such as condensation reactions to form additional rings. sigmaaldrich.com This dual functionality of a reactive coupling site and a masked carbonyl group makes this compound a highly valuable building block for the construction of novel and complex heterocyclic scaffolds. researchgate.netresearchgate.netmdpi.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Bromophenyl Moiety

| Coupling Reaction | Reactant | Product Moiety |

|---|---|---|

| Suzuki | Boronic Acid/Ester | Biaryl |

| Sonogashira | Terminal Alkyne | Arylalkyne |

| Heck | Alkene | Substituted Alkene |

| Buchwald-Hartwig | Amine | Arylamine |

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) and Molecular Mechanics (MM) Studies on Dioxolane Systems

The combination of quantum mechanics (QM) and molecular mechanics (MM) offers a robust approach for studying large chemical systems, such as enzymatic reactions or reactions in solution. In a QM/MM study, the most chemically active part of the system (e.g., the reacting molecules) is treated with computationally intensive but highly accurate QM methods, while the surrounding environment (e.g., protein or solvent) is described by more efficient MM force fields. nih.govyoutube.com This hybrid approach allows for the investigation of complex processes that would be computationally prohibitive to study with QM alone. youtube.comuol.de

The formation of dioxolanes, which are cyclic acetals, occurs through the acetalization reaction of a ketone or aldehyde with a diol. wikipedia.orgyoutube.com QM/MM simulations are particularly well-suited to investigate the intricate details of these reaction mechanisms. For instance, studies on similar reactions, like the carboxyl transferase domain of pyruvate (B1213749) carboxylase, have successfully used QM/MM to map out the entire catalytic cycle. nih.gov These studies can identify transition states, calculate activation energy barriers, and reveal the roles of specific residues or solvent molecules in catalysis. nih.govnih.govresearchgate.net

In a hypothetical QM/MM study of the formation of 2-(3-bromophenyl)-2-methyl-1,3-dioxolane from 3-bromoacetophenone and ethylene (B1197577) glycol, the QM region would typically include the ketone, ethylene glycol, and any acid catalyst. The surrounding solvent molecules would constitute the MM region. The simulation would track the protonation of the carbonyl oxygen, the nucleophilic attack of the diol, the formation of the hemiacetal intermediate, and the subsequent cyclization and dehydration to form the dioxolane ring. youtube.com By calculating the potential energy surface for this process, researchers can determine the rate-limiting step and understand how factors like the electronic nature of the bromophenyl group influence the reaction kinetics. nih.govresearchgate.net

Table 1: Key Aspects of a Hypothetical QM/MM Study on Acetalization

| Stage of Acetalization | Key Computational Insights from QM/MM |

| Carbonyl Protonation | Determination of the pKa of the protonated carbonyl and the role of the acid catalyst. |

| Nucleophilic Attack | Calculation of the energy barrier for the formation of the C-O bond. |

| Hemiacetal Formation | Characterization of the geometry and stability of the hemiacetal intermediate. |

| Cyclization & Dehydration | Identification of the transition state for ring closure and the energy profile for water elimination. youtube.com |

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity or chemical reactivity. nih.govnih.gov Computational modeling has become an indispensable tool in SAR, enabling the prediction of a compound's properties without the need for synthesis and experimental testing. nih.govmdpi.com For a molecule like this compound, SAR could be used to predict its potential biological targets or its behavior in various chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate chemical descriptors with a specific activity. nih.govwalisongo.ac.id These descriptors can be steric, electronic, or hydrophobic in nature. For example, in a QSAR study of a series of substituted phenyl-dioxolanes, descriptors could include the Hammett constant of the substituent on the phenyl ring, the dipole moment, and molecular volume. By developing a statistically robust QSAR model, the activity of new, unsynthesized analogs could be predicted. frontiersin.org

Table 2: Common Descriptors in QSAR Models

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges walisongo.ac.id | Describes the electronic distribution and reactivity of the molecule. |

| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule, influencing binding interactions. |

| Hydrophobic | LogP (Partition coefficient) walisongo.ac.id | Measures the molecule's affinity for nonpolar environments. |

| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecular graph. |

Molecular Dynamics (MD) Simulations for Reaction Dynamics and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of a molecular system by solving Newton's equations of motion for each atom. youtube.comyoutube.com This allows for the exploration of conformational changes, solvent effects, and the time-evolution of chemical reactions. youtube.comnih.gov For this compound, MD simulations could be used to study its conformational preferences, the stability of the dioxolane ring, and its interactions with other molecules. researchgate.net

For instance, an MD simulation could reveal the preferred orientation of the 3-bromophenyl group relative to the dioxolane ring and how this is influenced by the solvent environment. Furthermore, MD simulations can be used to assess the thermodynamic stability of different conformations by calculating the free energy landscape. researchgate.net In the context of a reaction, MD can be combined with QM (in QM/MM MD) to simulate the entire reaction trajectory, providing insights into the dynamic aspects of the process that are not captured by static calculations. nih.gov

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, including reactivity and selectivity. nih.govosti.gov By calculating the energies of reactants, products, and transition states, it is possible to determine which reaction pathways are most favorable. This is particularly valuable for designing novel transformations or for understanding the factors that control selectivity in complex reactions. nih.gov

For this compound, computational methods could be used to predict its reactivity in various transformations. For example, the bromine atom on the phenyl ring is a potential site for cross-coupling reactions. Density Functional Theory (DFT) calculations could be employed to model the oxidative addition step of a palladium catalyst to the C-Br bond, providing insights into the feasibility and kinetics of such a reaction. Similarly, the dioxolane ring can be hydrolyzed under acidic conditions. Computational studies could model this hydrolysis mechanism and predict how the electronic properties of the bromophenyl group affect the rate of ring opening.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enantioselective Synthesis of Dioxolane Derivatives

The creation of chiral centers is a cornerstone of modern pharmaceutical and materials science. For dioxolanes, this involves the enantioselective synthesis from prochiral ketones or the use of chiral diols. Future research will heavily focus on developing more efficient and versatile catalytic systems to control the stereochemistry of these compounds.

A significant area of development is the use of chiral Lewis acids and Brønsted acids to catalyze the formation of dioxolanes. wikipedia.orgacs.org Chiral Lewis acids, typically metal centers coordinated to chiral ligands, can activate the carbonyl group of a ketone, allowing a diol to attack in a stereocontrolled manner. wikipedia.org Research is moving towards designing catalysts that are not only highly selective but also robust, recyclable, and derived from abundant, non-toxic metals.

Furthermore, the combination of biocatalysis with chemocatalysis presents a powerful, sustainable route. nih.gov For instance, enzymes can produce chiral diols from simple starting materials with high enantiomeric excess. nih.govd-nb.info These biological building blocks can then be reacted with ketones using chemocatalysts, such as ruthenium complexes, to form enantiopure dioxolanes. nih.govd-nb.info Future work will likely explore expanding the substrate scope of these enzymatic reactions and developing one-pot, tandem catalytic systems that seamlessly integrate the biological and chemical steps. nih.gov

A key challenge remains the synthesis of highly substituted and sterically hindered chiral dioxolanes. nih.govnih.gov Innovative strategies, such as rhodium-catalyzed asymmetric three-component cascade reactions, are emerging to address this. nih.gov These methods allow for the modular assembly of complex chiral dioxoles from simple precursors, offering a pathway to structures that are difficult to access through traditional means. nih.gov

| Catalyst Type | Reaction | Key Advantages | Future Research Focus |

| Chiral Lewis Acids (e.g., Boron, Titanium-based) | Asymmetric ketalization | High enantioselectivity for specific substrates. wikipedia.org | Broader substrate scope, catalyst recyclability, use of earth-abundant metals. |

| Biocatalysts (e.g., Enzymes) + Chemocatalysts (e.g., Ru-complexes) | Sequential enzymatic kinetic resolution and ketalization | High stereoselectivity, use of renewable feedstocks. nih.govd-nb.info | Integrated one-pot systems, expanding enzyme substrate range. nih.gov |

| Rhodium(II) Catalysts | Asymmetric three-component cascade | Access to highly substituted, complex chiral dioxoles. nih.gov | Late-stage functionalization of bioactive molecules, synthesis of poly-1,3-dioxole macromolecules. nih.gov |

Exploration of Photoredox and Electrochemistry in Dioxolane Functionalization

The functionalization of the aryl bromide moiety of 2-(3-bromophenyl)-2-methyl-1,3-dioxolane is a prime area for innovation using photoredox and electrochemical methods. These techniques offer mild and sustainable alternatives to traditional transition-metal-catalyzed cross-coupling reactions. arizona.edu

Photoredox catalysis, which uses visible light to generate reactive radical intermediates, is a powerful tool for C-C and C-heteroatom bond formation. arizona.edu For a compound like this compound, the aryl bromide can be activated by a photocatalyst to generate an aryl radical. nih.gov This radical can then engage in a variety of coupling reactions, for instance, with olefins to form more complex structures. nih.gov A significant trend is the development of multicomponent reactions where an aryl halide, an olefin, and a third component like oxygen can be coupled in a single step under photoredox conditions. nih.gov

Research is also focused on the direct functionalization of the C(sp³)–H bonds of the dioxolane ring itself. escholarship.org Using photoredox-mediated hydrogen atom transfer (HAT), it's possible to generate a radical on the dioxolane ring, which can then be trapped by various radical acceptors. escholarship.org This strategy opens up avenues for creating complex spiroketal scaffolds. escholarship.org

Electrochemistry provides another pathway for the functionalization of aryl halides. By controlling the electrode potential, chemists can selectively reduce the C-Br bond to generate an aryl radical or anion for subsequent reactions. This method avoids the use of chemical reductants and offers a high degree of control over the reaction. Future work will explore the application of these electrochemical methods to complex substrates and their integration into multi-step synthetic sequences.

| Method | Target Bond | Key Advantages | Emerging Trends |

| Photoredox Catalysis | C(sp²)-Br | Mild reaction conditions, high functional group tolerance, metal-free options. arizona.edu | Multicomponent reactions, chromoselective activation of polyhalogenated aromatics. arizona.edunih.gov |

| Photoredox-mediated HAT | C(sp³)-H on dioxolane ring | Direct functionalization of saturated heterocycles, access to complex spiroketals. escholarship.org | Development of more selective HAT catalysts, application in total synthesis. escholarship.org |

| Electrochemistry | C(sp²)-Br | Avoids chemical oxidants/reductants, high controllability. | Use in cascade reactions, combination with other catalytic methods. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow and automated systems is revolutionizing chemical synthesis, offering enhanced safety, efficiency, and scalability. youtube.com For the synthesis and functionalization of this compound and its derivatives, these technologies hold immense promise.

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers superior control over reaction parameters like temperature, pressure, and mixing. youtube.comnih.gov This is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. youtube.com The synthesis of dioxolanes (ketalization) can be efficiently performed in flow reactors, often leading to higher yields and shorter reaction times compared to batch processes. nih.gov Furthermore, multi-step sequences, such as the synthesis of a complex molecule from a dioxolane-protected starting material, can be "telescoped" into a single, continuous process, eliminating the need for isolating intermediates. scribd.com

| Technology | Application to Dioxolane Chemistry | Key Advantages | Future Outlook |

| Flow Chemistry | Ketalization/deketalization, cross-coupling of the aryl bromide. | Enhanced heat transfer, precise reaction time control, improved safety. youtube.comnih.gov | Integration of multiple reaction steps (telescoping), use of microreactors for process optimization. scribd.com |

| Automated Synthesis | Library synthesis of dioxolane derivatives for screening. | High-throughput synthesis, rapid optimization of reaction conditions. researchgate.netresearchgate.net | AI-guided synthesis, closed-loop optimization with real-time analytics. |

Applications in Supramolecular Chemistry and Nanotechnology

The rigid, well-defined structure of the dioxolane ring and the functional handle of the bromophenyl group make this compound an interesting building block for supramolecular chemistry and nanotechnology.

In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. Dioxolane derivatives can be incorporated into larger molecules, such as macrocycles or polymers, to influence their shape and assembly properties. rsc.org The bromo-functional group can be used as a key reactive site to link these building blocks together, for example, in the formation of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The specific stereochemistry of chiral dioxolanes can be used to impart chirality to the resulting supramolecular assembly, which is crucial for applications in chiral recognition and asymmetric catalysis.

In nanotechnology, there is growing interest in using organic molecules to construct functional materials. For instance, recent research has explored the in situ polymerization of 1,3-dioxolane (B20135) to form polymer-based interfaces in lithium metal batteries, highlighting a novel materials science application. rsc.org The bromophenyl moiety of the title compound allows it to be grafted onto surfaces or incorporated into polymer chains, potentially modifying the properties of nanomaterials for applications in sensing, drug delivery, or electronics.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and byproducts. Advanced spectroscopic techniques applied in situ (in the reaction vessel in real-time) are becoming indispensable tools for this purpose. bruker.com This approach, often part of a Process Analytical Technology (PAT) framework, aims to ensure quality and control during manufacturing. stepscience.commt.com

For the synthesis and subsequent reactions of this compound, techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful. bruker.comresearchgate.net An in situ FTIR probe can monitor the disappearance of the ketone carbonyl peak and the appearance of C-O stretches characteristic of the dioxolane ring during a ketalization reaction, providing real-time kinetic data. researchgate.netamericanpharmaceuticalreview.com This allows for precise determination of the reaction endpoint and rapid optimization of conditions. americanpharmaceuticalreview.com

In situ NMR spectroscopy, including benchtop and flow NMR systems, offers even greater structural detail. iastate.edursc.org It allows for the direct observation and quantification of reactants, intermediates, and products as the reaction progresses. iastate.eduspectroscopyonline.com This is invaluable for elucidating complex reaction mechanisms, such as those in catalytic cycles or multi-step transformations. bruker.com The combination of these in situ monitoring techniques with flow chemistry platforms is a particularly powerful trend, enabling real-time control and optimization of continuous manufacturing processes. rsc.org

| Technique | Information Gained | Application Example | Future Trend |

| In Situ FTIR | Monitoring of functional group changes (e.g., C=O, C-O). researchgate.net | Tracking the progress of ketalization by observing the carbonyl stretch disappearance. americanpharmaceuticalreview.com | Integration with automated flow reactors for real-time feedback control. americanpharmaceuticalreview.com |

| In Situ NMR | Quantitative concentration data of all soluble species, structural elucidation of intermediates. bruker.comiastate.edu | Elucidating the mechanism of a cross-coupling reaction involving the bromophenyl group. rsc.org | Use of stopped-flow benchtop NMR for convenient, quantitative analysis of fast reactions. rsc.org |

| Raman Spectroscopy | Complementary vibrational information, often better for aqueous systems. researchgate.net | Monitoring reactions where water is a solvent or byproduct. | Increased use in biocatalysis and complex reaction matrices. |

Q & A

Q. What are the common synthetic routes for 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane?

The synthesis of this compound typically involves Grignard reactions or acid-catalyzed ketal formation . For example:

- Grignard Approach : Reacting 2-(4-bromobenzyl)-2-methyl-1,3-dioxolane with organolithium reagents (e.g., aryl lithium) in THF at low temperatures (-78°C), followed by quenching with electrophiles like benzyl bromide. Purification via flash column chromatography (petroleum ether/ethyl acetate) yields the product .

- Acid-Catalyzed Ketalization : Reacting 4-hydroxy-2-butanone with ethylene glycol using a weak acid catalyst (e.g., p-toluenesulfonic acid) to form the dioxolane ring, followed by bromination at the phenyl group .

| Method | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Grignard | 2-(4-bromobenzyl)-2-methyl-1,3-dioxolane, n-BuLi, THF, -78°C | 61% | |

| Ketalization | 4-hydroxy-2-butanone, ethylene glycol, acid catalyst | ~70% (estimated) |

Q. How is NMR spectroscopy employed to characterize this compound?

1H and 13C NMR are critical for confirming the structure. Key spectral features include:

- 1H NMR : Signals for the dioxolane methyl group (~1.5 ppm) and aromatic protons (6.8–7.5 ppm). The bromophenyl group splits signals due to coupling (e.g., 7.2–7.4 ppm for meta-substitution) .

- 13C NMR : Peaks at ~104–105 ppm (dioxolane carbons), 125–140 ppm (aromatic carbons), and 48–50 ppm (quaternary carbon attached to Br) .

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Dioxolane CH3 | 1.5 | Singlet |

| Aromatic H | 7.2–7.4 | Doublet/multiplet |

Q. What are the key physical properties influencing its reactivity?

Q. How does the bromophenyl group affect its chemical behavior?

The meta-bromine directs electrophilic substitution reactions (e.g., Suzuki coupling) to the para position. It also enhances steric hindrance, slowing down nucleophilic attacks on the dioxolane ring .

Q. What purification methods are effective post-synthesis?

- Flash Chromatography : Using petroleum ether/ethyl acetate (2:3) to separate by polarity .

- Recrystallization : From ethanol or hexane for high-purity crystals .

Advanced Questions

Q. How can DFT-D methods model noncovalent interactions involving this compound?

The DFT-D3 method with Becke-Johnson damping accurately models dispersion forces between the bromophenyl group and substrates (e.g., graphene or metal surfaces). Key parameters:

- Atom-pairwise coefficients : Computed from fractional coordination numbers (CNs) to account for environment-dependent dispersion .

- Three-body terms : Reduce interlayer binding energy in stacked systems by ~10% .

| Parameter | Value | Application |

|---|---|---|

| Cutoff radius (R0) | 20 Å | Adsorption on Ag(111) surfaces |

| C6 coefficients | 1.75–2.10 (for Br) | Noncovalent interaction energy |

Q. What reaction mechanisms govern its use in Pd-catalyzed cross-coupling?

In Pd-catalyzed C–H alkylation , the bromophenyl group acts as an electrophilic partner. The mechanism involves:

Oxidative addition of Pd(0) to the C–Br bond.

Transmetalation with organozinc reagents.

Q. What challenges arise in regioselective derivatization?

Q. How does its structure influence cationic polymerization?

The dioxolane ring undergoes cationic ring-opening polymerization via:

Initiation by Lewis acids (e.g., BF3·OEt2).

Propagation through oxocarbenium ion intermediates.

Termination by nucleophilic quenching.

The methyl group slows chain transfer, increasing polymer molecular weight .

Q. Can computational methods predict its adsorption on nanomaterials?

Yes. Density Functional Tight Binding (DFTB) simulations show:

- Binding Energy : ~-1.2 eV on activated carbon due to π-π stacking with the bromophenyl group.

- Adsorption Sites : Preferential binding to edge defects in graphene .

| Adsorbent | Binding Energy (eV) | Mechanism |

|---|---|---|

| Activated Carbon | -1.2 | π-π interactions |

| Fullerene C20 | -0.8 | van der Waals |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.